



Application Notes for Mutated EGFR-IN-3 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	Mutated EGFR-IN-3	
Cat. No.:	B12422571	Get Quote

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations in the kinase domain, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] These mutations can lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[3]

The discovery of activating EGFR mutations, such as deletions in exon 19 and the L858R point mutation in exon 21, has led to the development of targeted therapies using tyrosine kinase inhibitors (TKIs).[4][5][6] However, the efficacy of these inhibitors can be influenced by the specific type of EGFR mutation present, and secondary resistance mutations often emerge.[3] [5] Therefore, it is crucial to characterize the inhibitory activity of new compounds against a panel of clinically relevant EGFR mutants.

This document provides a detailed protocol for an in vitro kinase assay to determine the potency of a novel inhibitor, here termed "**Mutated EGFR-IN-3**," against various mutated forms of the EGFR kinase. The assay measures the amount of ADP produced in the kinase reaction, which is a direct indicator of enzyme activity.

Data Presentation



The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table presents exemplar data for the IC50 values of **Mutated EGFR-IN-3** against different EGFR mutations.

EGFR Mutation	IC50 (nM) of Mutated EGFR-IN-3	Description
L858R	15	An activating mutation commonly found in NSCLC, associated with sensitivity to first-generation TKIs.[5][7]
Exon 19 Deletion	10	A common type of activating mutation in NSCLC, generally sensitive to EGFR inhibitors.[4]
G719S	25	An activating mutation that can also confer altered sensitivity to TKIs.[3]
Т790М	500	A common resistance mutation that develops in response to first- and second-generation TKIs.
C797S	>10000	A resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.
Wild-Type (WT)	800	The non-mutated form of the enzyme; a higher IC50 value indicates selectivity for mutant forms.

Experimental Protocols



Principle of the Assay

This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of the mutated EGFR kinase. The kinase reaction is performed in the presence of a specific substrate and ATP. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light produced is directly proportional to the amount of ADP generated and thus to the kinase activity. The inhibitory effect of "**Mutated EGFR-IN-3**" is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.[2]

Materials and Reagents

- Recombinant human EGFR (mutant and wild-type) enzymes
- EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)
- Mutated EGFR-IN-3 (test inhibitor)
- Staurosporine (positive control inhibitor)
- ATP
- Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[2]
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Procedure



Reagent Preparation:

- Prepare the kinase buffer as specified.
- Prepare a stock solution of ATP in water and store at -20°C. Dilute to the desired working concentration in kinase buffer just before use.
- Reconstitute the recombinant EGFR enzymes in kinase buffer to the desired concentration.
- Prepare a stock solution of the substrate in an appropriate solvent (e.g., sterile water) and dilute to the working concentration in kinase buffer.
- Prepare a stock solution of Mutated EGFR-IN-3 in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO, and then dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically ≤1%.

Kinase Reaction Setup:

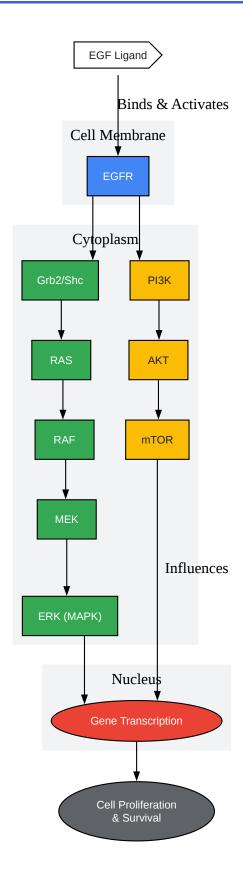
- Add 5 μ L of the serially diluted **Mutated EGFR-IN-3** or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of a 96-well plate.
- Add 10 μL of the kinase/substrate mixture to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
- Initiation and Incubation of the Kinase Reaction:
 - \circ Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well.
 - Mix the plate gently.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2] The
 incubation time should be optimized to ensure the reaction is in the linear range.
- Detection of Kinase Activity:



- Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[2]
- \circ Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of inhibition for each concentration of Mutated EGFR-IN-3
 relative to the control wells.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

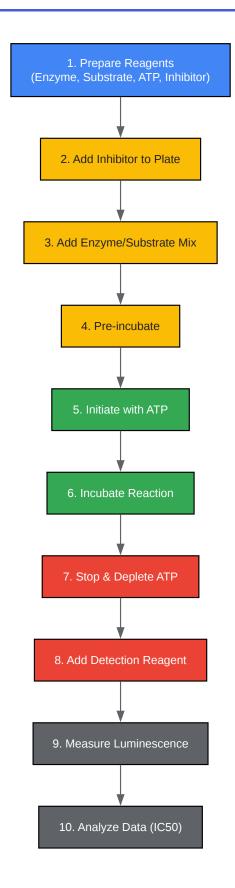




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Caption: Simplified EGFR signaling pathways.[8][9][10]

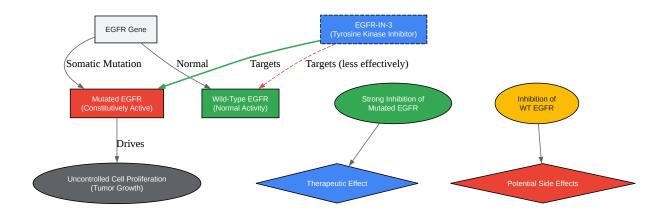




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Caption: In vitro kinase assay experimental workflow.





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Caption: Logic of selective EGFR inhibitor sensitivity.[3][7]

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